molecular formula C8H10N2O B12068578 2-Amino-1-(pyridin-4-YL)propan-1-one CAS No. 98377-52-7

2-Amino-1-(pyridin-4-YL)propan-1-one

Cat. No.: B12068578
CAS No.: 98377-52-7
M. Wt: 150.18 g/mol
InChI Key: ALHUTDOQOFETJB-UHFFFAOYSA-N
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Description

2-Amino-1-(pyridin-4-yl)propan-1-one is a pyridine-containing ketone derivative with the molecular formula C₈H₁₀N₂O. It features a propan-1-one backbone substituted at the 1-position with a pyridin-4-yl group and at the 2-position with an amino group. This compound is often utilized in pharmaceutical and chemical research due to its structural versatility, enabling interactions with biological targets such as enzymes or receptors. Synonyms include 2-Amino-1-(4-pyridyl)propanone and this compound hydrochloride (hydrochloride salt form) .

Properties

CAS No.

98377-52-7

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

2-amino-1-pyridin-4-ylpropan-1-one

InChI

InChI=1S/C8H10N2O/c1-6(9)8(11)7-2-4-10-5-3-7/h2-6H,9H2,1H3

InChI Key

ALHUTDOQOFETJB-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=NC=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

    Reductive Amination: One common method involves the reductive amination of 4-pyridinecarboxaldehyde with isopropylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically occurs in a solvent like methanol or ethanol under mild conditions.

    Amination of Ketones: Another method includes the direct amination of 1-(pyridin-4-yl)propan-1-one using ammonia or an amine source in the presence of a catalyst like palladium on carbon (Pd/C) under hydrogenation conditions.

Industrial Production Methods

Industrial production often scales up these laboratory methods, optimizing reaction conditions for higher yields and purity. Continuous flow reactors and advanced purification techniques like crystallization and chromatography are employed to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for converting the amino group into a leaving group.

Major Products

    Oxidation: Formation of 4-pyridinecarboxylic acid or 4-pyridinecarboxaldehyde.

    Reduction: Formation of 2-amino-1-(pyridin-4-yl)propan-1-ol.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Neuropathic Pain Management

One of the primary applications of 2-Amino-1-(pyridin-4-YL)propan-1-one is in the management of neuropathic pain. Research indicates that the compound exhibits strong analgesic effects, particularly through its enantiomeric forms. For instance, studies have shown that the (S)-enantiomer demonstrates significantly enhanced potency in reducing neuropathic pain in animal models compared to its (R)-counterpart .

Case Study:
In a study involving rats with chronic constriction injury, administration of the (S)-enantiomer resulted in substantial attenuation of mechanical allodynia, a common symptom of neuropathic pain . This suggests that this compound could be a promising candidate for developing new analgesics.

Treatment of Inflammatory Conditions

The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit the migration of human peripheral blood monocytes in response to pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases .

Data Table: Effectiveness Against Inflammation

CompoundCondition TreatedModel UsedOutcome
(S)-2-Amino-1-(pyridin-4-YL)propan-1-oneInflammationRat modelReduced monocyte migration
(S)-2-Amino-1-(pyridin-4-YL)propan-1-oneOpioid withdrawalRat modelAlleviated withdrawal symptoms

Anticancer Activity

Emerging research has suggested that this compound may possess anticancer properties. In vitro studies have demonstrated a dose-dependent reduction in cell viability across various human cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Study:
A recent study reported that treatment with the compound significantly decreased proliferation rates in breast cancer cell lines, suggesting its potential as an adjunctive therapy in cancer treatment.

Cognitive Disorders

Another notable application is in the treatment of cognitive disorders. Certain derivatives of this compound have been explored for their neuroprotective effects and ability to enhance cognitive function .

Data Table: Cognitive Effects

Study ReferenceCompoundCognitive DisorderOutcome
(S)-2-Amino-1-(pyridin-4-YL)propan-1-oneCognitive declineImproved memory retention

Synthesis and Derivatives

The synthesis of this compound has been optimized through various methods, including chiral resolution techniques that enhance the yield of the desired enantiomer . The ability to produce enantiomerically pure forms is crucial for maximizing therapeutic efficacy while minimizing side effects.

Table: Synthesis Methods

MethodDescriptionYield
Chiral chromatographySeparation based on enantiomeric differencesHigh
Oxime formation followed by hydrogenationMulti-step synthesis from precursor compoundsModerate

Mechanism of Action

The mechanism of action of 2-Amino-1-(pyridin-4-yl)propan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds, while the pyridine ring can participate in π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Melting Point (°C) Key Properties/Applications References
This compound C₈H₁₀N₂O 150.18 Pyridin-4-yl, amino Not reported Pharmaceutical intermediate
2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one C₁₁H₁₃BrNO₃ 287.13 Bromo, dimethoxy, phenyl Not reported Precursor for psychoactive derivatives
4-Methyl-6-(2-methyl-4-(methylthio)butyl)pyridin-2-amine C₁₂H₂₀N₂S 224.36 Methylthio, branched alkyl Not reported Inhibitor of inducible nitric oxide
1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one (No. 2158) C₁₄H₁₃NO₂ 227.26 Hydroxyphenyl, pyridin-4-yl Not reported Flavoring agent (genotoxicity concerns)
2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride C₇H₁₀Cl₂N₂O 209.07 Ethanone backbone, dihydrochloride salt Not reported High-purity research chemical
(2R)-2-Amino-1-[4-(2-methoxy-phenyl)piperazin-1-yl]-3-pyridin-4-yl-propan-1-one C₁₉H₂₄N₄O₂ 340.42 Piperazine, methoxyphenyl Not reported Chiral ligand or receptor modulator

Key Observations :

  • Backbone Variations: The substitution of propan-1-one with ethanone (e.g., 2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride) reduces molecular weight and alters solubility due to the hydrochloride salt .
  • Bioactivity: Compounds with methylthio or alkyl chains (e.g., ) exhibit nitric oxide inhibition, while pyridine derivatives with hydroxyl groups (e.g., ) face genotoxicity concerns in food applications.

Biological Activity

2-Amino-1-(pyridin-4-YL)propan-1-one is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular formula is C10_{10}H12_{12}N2_2O, with a molecular weight of 150.18 g/mol. The compound comprises a propanone backbone, an amino group at the first position, and a pyridine ring at the fourth position, which contributes to its diverse biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors, influencing several biochemical pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism and other metabolic processes. This interaction could lead to altered pharmacokinetics of co-administered drugs.
  • Receptor Modulation : It may act as a ligand for specific receptors, potentially affecting cellular signaling pathways related to metabolism and oxidative stress responses .

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial effects, making them candidates for further investigation in treating infections.
  • Anti-inflammatory Effects : Some studies have indicated potential anti-inflammatory activities, which could be beneficial in treating conditions characterized by inflammation .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

  • Cytotoxicity Studies : In vitro assays demonstrated that certain analogs exhibited significant cytotoxic effects against cancer cell lines such as HeLa and MCF-7. For instance, one derivative showed an IC50_{50} value of 0.49 ± 0.025 µM against h-TNAP, indicating potent enzyme inhibition compared to standard drugs like levamisole (IC50_{50} = 22.65 ± 1.60 µM) .
  • Apoptosis Induction : The most active compounds were found to induce apoptosis in cancer cells through mechanisms such as mitochondrial dysfunction and DNA damage. Fluorescence microscopy confirmed cellular shrinkage and nuclear condensation in treated cells .
  • Pharmacokinetic Studies : Investigations into the pharmacokinetics of this compound derivatives revealed that certain enantiomers exhibited significantly enhanced potency and bioavailability in vivo, suggesting that stereochemistry plays a critical role in their therapeutic efficacy .

Comparative Analysis of Biological Activity

CompoundIC50_{50} (µM)Mechanism of ActionBiological Activity
This compoundNot specifiedEnzyme inhibitionAntimicrobial, Anti-inflammatory
Dihydropyridine Derivative0.49 ± 0.025Enzyme inhibition (h-TNAP)Cytotoxicity in cancer cell lines
Levamisole22.65 ± 1.60Standard inhibitorReference for comparison

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